1-(4'-Bromobiphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide
Description
This compound is a triazole derivative featuring a 4'-bromobiphenyl substituent at the 1-position of the triazole ring and a dimethylamide group at the 3-carboxylic acid position. It is cataloged by Santa Cruz Biotechnology (Catalog #: sc-336581) and is available in 1 g quantities .
Properties
Molecular Formula |
C17H15BrN4O2 |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
1-[4-(4-bromophenyl)phenyl]-N,N-dimethyl-5-oxo-4H-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H15BrN4O2/c1-21(2)16(23)15-19-17(24)22(20-15)14-9-5-12(6-10-14)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,19,20,24) |
InChI Key |
OZWLLEWJWZAFIU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4’-Bromobiphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide typically involves multiple steps. One common approach begins with the bromination of biphenyl to form 4-bromobiphenyl. This intermediate is then subjected to a series of reactions to introduce the triazole ring and the carboxylic acid dimethylamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4’-Bromobiphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The bromine atom in the bromobiphenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-(4’-Bromobiphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4’-Bromobiphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide involves its interaction with molecular targets such as enzymes or receptors. The bromobiphenyl group can facilitate binding to hydrophobic pockets, while the triazole ring may interact with specific amino acid residues. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Substituted Phenyl Analogs
Key Observations :
- Lipophilicity : Bromobiphenyl > tert-butylphenyl > dichlorophenyl (due to bromine’s higher molar refractivity).
- Amide Groups: Dimethylamide (smaller, polar) vs. diethylamide (larger, more lipophilic) vs.
Functional Group Modifications
- Amide Variants: Dimethylamide: Present in the target compound and its dichlorophenyl analogs . Enhances solubility via hydrogen bonding. Diethylamide: Increases logP by ~0.5 compared to dimethylamide, as seen in the 3,4-dichlorophenyl analog .
Aryl Substituents :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
